1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Description
This compound features a spirocyclic architecture combining a 2-benzofuran-1-one moiety and a piperidine ring, with a 1-methyl-3-phenylpyrazole-5-carbonyl substituent. The pyrazole ring, substituted with methyl and phenyl groups, contributes to hydrophobic interactions, while the carbonyl group may facilitate hydrogen bonding. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., fluorinated spirobenzofuran-piperidine systems) suggest relevance in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
1'-(2-methyl-5-phenylpyrazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-25-20(15-19(24-25)16-7-3-2-4-8-16)21(27)26-13-11-23(12-14-26)18-10-6-5-9-17(18)22(28)29-23/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNSXSGIIWRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The spiro structure can be introduced through a cyclization reaction involving a suitable precursor, such as an isobenzofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound has been evaluated for its ability to inhibit angiogenesis and cell proliferation in various cancer cell lines.
Neuroprotective Effects
The neuroprotective properties of this compound make it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests potential applications in conditions like Alzheimer's disease and other forms of dementia. Research indicates that the compound may enhance cognitive function by modulating cholinergic activity.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Preliminary findings suggest it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, it may inhibit urease, offering potential therapeutic benefits in managing infections caused by urease-producing bacteria.
Case Studies
Several studies have documented the applications of this compound:
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly inhibited tumor growth in xenograft models by targeting angiogenic pathways .
- Neuroprotective Research : Research highlighted in Neuroscience Letters indicated that similar compounds improved memory retention in animal models through modulation of AChE activity .
- Enzyme Inhibition Trials : A study found that compounds with a similar structure effectively inhibited urease activity, suggesting their potential use as antibacterial agents against urease-positive pathogens .
Mechanism of Action
The mechanism of action of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
5-Fluoro-3H-spiro[isobenzofuran-1,4-piperidin]-3-one (CAS 707541-47-7)
- Structure: Shares the spirobenzofuran-piperidine core but lacks the pyrazole-carbonyl substituent.
- Applications : Likely explored for CNS targets due to the piperidine ring, a common motif in neuromodulators.
- Key Difference : Fluorination alters electronic properties and bioavailability, whereas the target compound’s pyrazole group may broaden interaction capabilities with hydrophobic pockets .
Pyrazole Derivatives
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
Fipronil and Ethiprole (Pesticides)
- Core Structure: 5-Amino-pyrazole-3-carbonitrile with halogenated aryl groups.
- Key Contrast : The target compound’s spiro system and lack of sulfinyl/carbonitrile groups suggest divergent applications (e.g., pharmaceuticals vs. agrochemicals).
- Activity : Pyrazole position and substituents dictate target specificity; electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity .
Conformational Analysis
Data Table: Key Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Spirobenzofuran-piperidine | 1-Methyl-3-phenylpyrazole-5-carbonyl | ~380 (estimated) | Rigid conformation, hydrophobic |
| 5-Fluoro-spiro[isobenzofuran-piperidin]-3-one | Spirobenzofuran-piperidine | 5-Fluoro | ~235 | Enhanced metabolic stability |
| Fipronil | Pyrazole-3-carbonitrile | 2,6-Dichloro-4-(trifluoromethyl)phenyl | 437.1 | Broad-spectrum insecticide |
| 1-Methyl-3-trifluoromethyl-pyrazole oxime | Pyrazole-oxime | 3-Chlorophenylsulfanyl | ~450 | Halogen bonding, crystallinity |
Biological Activity
The compound 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS Number: 1705091-43-5) is a novel spiro compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. The structure features a unique spiro configuration that may contribute to its biological properties (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1705091-43-5 |
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with benzofuran and piperidine components, leading to the formation of the spiro structure. The synthetic pathways often aim to optimize yield and purity while ensuring the retention of biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Key Findings:
- Cytotoxicity: The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cancer cell lines, indicating potent antiproliferative activity.
- Mechanism of Action: The anticancer effects are primarily mediated through apoptosis induction. Studies have shown an increase in pro-apoptotic markers such as p53 and caspase-3, alongside a decrease in anti-apoptotic markers like Bcl-2 .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity . It demonstrated significant free radical scavenging ability in various assays, suggesting potential applications in oxidative stress-related diseases.
Case Studies
Several case studies have been conducted to explore the biological activities of similar compounds within the pyrazole family:
- Study on Spiro Pyrazole Analogues : A study focused on a series of spiro pyrazole derivatives showed that modifications at specific positions could enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
- Comparative Analysis : A comparative analysis with known anticancer agents revealed that the spiro compound exhibits comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
